2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid
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Overview
Description
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. For instance, the trifluoromethylation of a phenyl ring can be achieved using reagents like trifluoromethyl iodide in the presence of a catalyst . The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound . Finally, the phenoxy group is attached via an etherification reaction, often using a phenol derivative and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro or halogen groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Nitronium ion, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while electrophilic substitution on the aromatic rings introduces various functional groups .
Scientific Research Applications
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(Trifluoromethyl)phenylacetic acid
- 2-[3-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to the aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58727-07-4 |
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Molecular Formula |
C16H13F3O3S |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]sulfanylphenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O3S/c1-10(15(20)21)22-12-5-7-13(8-6-12)23-14-4-2-3-11(9-14)16(17,18)19/h2-10H,1H3,(H,20,21) |
InChI Key |
LJWNHLRZSXFMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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